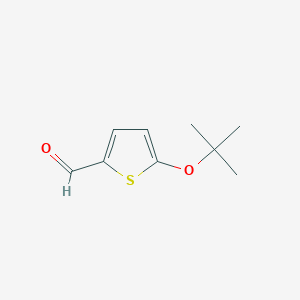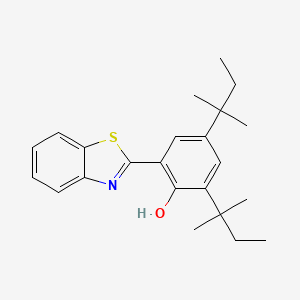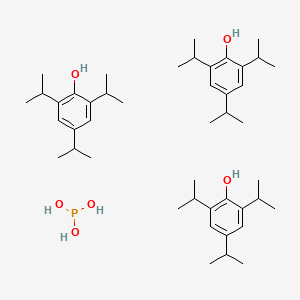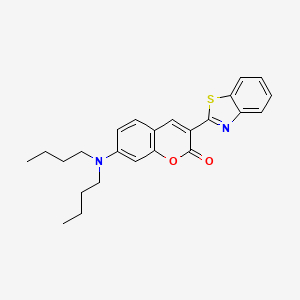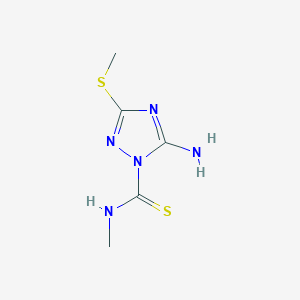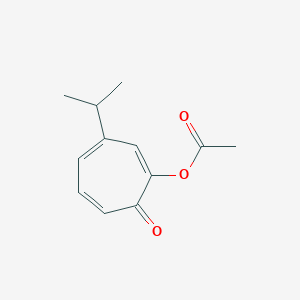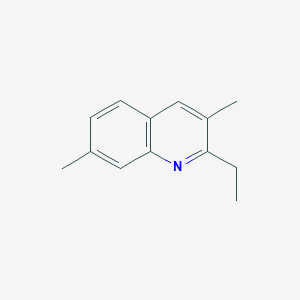
2-Ethyl-3,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,7-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with ethyl and methyl substituents at positions 2, 3, and 7, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction is catalyzed by acids or bases and proceeds through a cyclization process to form the quinoline ring.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves catalytic processes. For instance, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method offers good yields under mild conditions and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Ethyl-3,7-dimethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
2-Methylquinoline: Similar structure with a single methyl group, used in similar applications.
3,7-Dimethylquinoline: Lacks the ethyl group but shares other structural features.
Uniqueness: 2-Ethyl-3,7-dimethylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
80610-00-0 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-ethyl-3,7-dimethylquinoline |
InChI |
InChI=1S/C13H15N/c1-4-12-10(3)8-11-6-5-9(2)7-13(11)14-12/h5-8H,4H2,1-3H3 |
InChI Key |
ZIBAOEUXTLFJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2)C)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
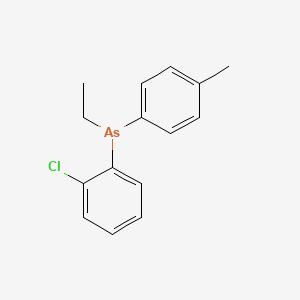
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
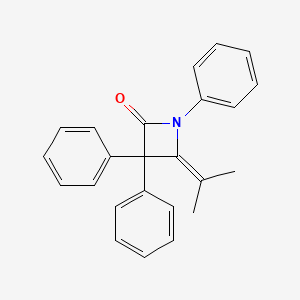
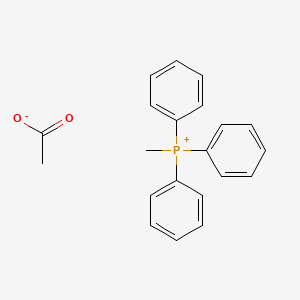

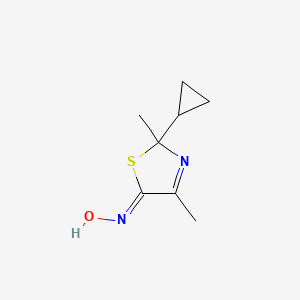
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
